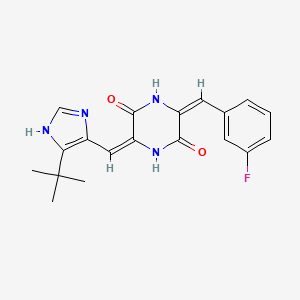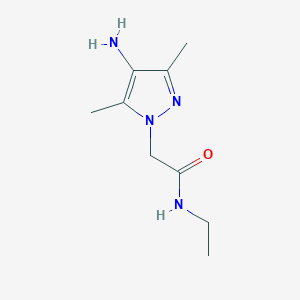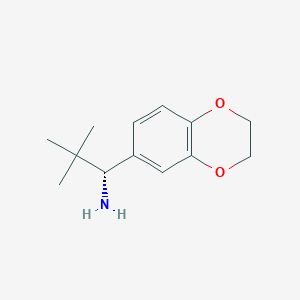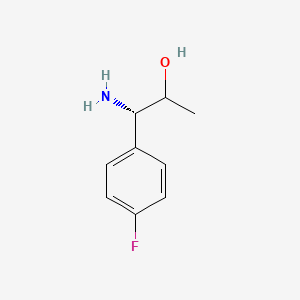
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is an organic compound with the molecular formula C22H17BO2 and a molecular weight of 324.18 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a biphenyl and naphthalene moiety. This compound is typically found as an off-white powder and is used as a building block in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid generally involves the following steps :
Starting Materials: The synthesis begins with 1-bromo-4-phenyl naphthalene and triisopropyl borate.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 1-bromo-4-phenyl naphthalene is reacted with triisopropyl borate in the presence of a palladium catalyst. The reaction mixture is then heated to facilitate the formation of the boronic acid derivative.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with halides (e.g., aryl or vinyl halides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
科学研究应用
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用机制
The mechanism of action of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid primarily involves its ability to form stable complexes with other molecules . The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and drug molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
4-Biphenylboronic Acid: Similar in structure but lacks the naphthalene moiety.
4-(Naphthalen-1-yl)phenylboronic Acid: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C22H17BO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
[4-(4-phenylphenyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C22H17BO2/c24-23(25)22-15-14-19(20-8-4-5-9-21(20)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,24-25H |
InChI 键 |
WECICLPJSYRLPG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)

![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)


![4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13054399.png)
![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)

![(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13054409.png)
![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)


